Flutianil

Description

Properties

IUPAC Name |

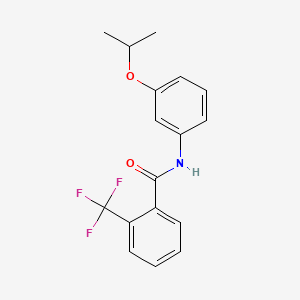

(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXUEPOHGFWQKF-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058225 | |

| Record name | Flutianil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958647-10-4 | |

| Record name | Flutianil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958647-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutianil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958647104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutianil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTIANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KT64027Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flutianil: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its high efficacy against a narrow spectrum of plant pathogens, primarily powdery mildew.[1][2][3][4][5][6][7] Discovered by OAT Agrio Co., Ltd., this compound exhibits a unique mode of action, inhibiting the formation of the haustorium, a specialized fungal structure for nutrient uptake from host plants.[1][6] This targeted activity, combined with a lack of cross-resistance to existing fungicides, positions this compound as a valuable tool in integrated pest management programs.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and biological properties of this compound, including detailed experimental methodologies and quantitative data to support further research and development.

Discovery and Development

This compound was identified through extensive screening of chemical libraries for compounds with novel fungicidal activity.[3] The initial lead compound, a derivative of the cyano-methylene thiazolidine scaffold, demonstrated promising activity specifically against powdery mildew.[2][3] Structure-activity relationship (SAR) studies were systematically conducted to optimize the fungicidal potency and spectrum of the lead compound. This optimization process ultimately led to the identification of this compound, (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile, which exhibited superior performance in controlling powdery mildew on a variety of crops.[2][3]

Synthesis Pathway

The synthesis of this compound proceeds through the condensation of key intermediates to form the core cyano-methylene thiazolidine structure. The general synthetic route is outlined below.

Diagram of the this compound Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound and its derivatives.[1]

Materials:

-

2-Methoxyphenylisothiocyanate

-

2-Fluoro-5-trifluoromethylphenylthioacetonitrile

-

Sodium Hydride (60% in oil)

-

Dimethylformamide (DMF)

-

1,2-Dibromoethane

-

Diethyl ether

-

Water

Procedure:

-

To a suspension of sodium hydride (0.84 g, 21 mmol) in dimethylformamide (10 mL), a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) and 2-fluoro-5-trifluoromethylphenylthioacetonitrile (2.35 g, 10 mmol) in DMF is added portionwise with stirring at 0°C.

-

The reaction mixture is stirred for 1 hour at the same temperature.

-

1,2-Dibromoethane (1.87 g, 10 mmol) is added dropwise to the mixture at room temperature.

-

The mixture is stirred for an additional 3 hours at room temperature.

-

Water (50 mL) and diethyl ether (30 mL) are added to the reaction mixture, followed by stirring.

-

The precipitated crystals are collected by filtration to yield the final product, this compound.

Characterization:

-

The chemical structure is confirmed using 1H-NMR spectroscopy.[1]

-

The melting point is determined using a melting point apparatus.[1]

Fungicidal Efficacy in Pot Tests

This protocol details the evaluation of this compound's fungicidal activity against powdery mildew on cucumber and wheat plants.[1]

Materials:

-

Cucumber seeds (Cucumis sativus)

-

Wheat seeds (Triticum aestivum)

-

Culture soil

-

This compound

-

Acetone (for stock solution preparation)

-

Distilled water

-

Conidial suspension of Podosphaera xanthii (cucumber powdery mildew)

-

Conidial suspension of Blumeria graminis f. sp. tritici (wheat powdery mildew)

Procedure:

-

Plant Preparation:

-

Fungicide Application:

-

A stock solution of this compound is prepared by dissolving the compound in acetone and then diluting it with distilled water to the desired concentrations (<1% acetone v/v).[2]

-

The fungicide solutions are sprayed onto the plants.

-

-

Inoculation:

-

After the sprayed solution has dried, the plants are inoculated with a conidial suspension of the respective powdery mildew pathogen.

-

-

Incubation and Evaluation:

-

The inoculated plants are maintained in a greenhouse or growth chamber.

-

The disease severity is assessed visually after a set incubation period by observing the area of lesions on the leaves. The control value is determined by comparing the lesion area on treated plants to that on untreated control plants.[2]

-

Assessment of Biological Properties

Residual Activity:

-

Cucumber seedlings are sprayed with a 10 mg/L solution of this compound.[2]

-

The treated plants are kept in a greenhouse for up to 14 days.[2]

-

At specified intervals, the plants are inoculated with P. xanthii.[2]

-

Antifungal activity is measured to determine the persistence of this compound's effect.[2]

Rainfastness:

-

Cucumber plants are sprayed with a 10 mg/L solution of this compound and kept in a greenhouse for 24 hours.[2]

-

The plants are then exposed to artificial rain (40 mm/hr) for 2 hours.[2]

-

Following the rain exposure, the plants are inoculated with P. xanthii.[2]

-

The control value is assessed to determine the impact of rainfall on the fungicide's efficacy.[2]

Curative Activity:

-

Cucumber leaves are first inoculated with a conidial suspension of P. xanthii.[2]

-

This compound (10 mg/L) is applied at various time points post-inoculation (e.g., 1, 5, 7, 9, 12, and 14 days).[2]

-

The development of mycelium and sporulation are observed microscopically to evaluate the curative effect of the fungicide.[2]

Quantitative Data

The fungicidal activity of this compound and its analogs has been quantified against key powdery mildew pathogens.

Table 1: Fungicidal Activity (EC50) of this compound and Related Compounds against Powdery Mildew

| Compound ID | Substituents on S-phenyl ring | EC50 (mg/L) vs. P. xanthii | EC50 (mg/L) vs. B. graminis f. sp. tritici |

| This compound (1r) | 2-F, 5-CF3 | 0.8 | 1.3 |

| 1o | 5-CF3 | 1.3 | 32.4 |

| 1q | 2-Cl, 5-CF3 | 8.2 | 54.9 |

| Lead Compound | Unsubstituted | >100 | >100 |

| Data sourced from Hayashi et al. (2020)[3] |

Table 2: Biological Properties of this compound against Podosphaera xanthii

| Property | Concentration | Result |

| Residual Activity (up to 14 days) | 10 mg/L | 100% control |

| Rainfastness (after 2 hours of rain) | 10 mg/L | 100% control |

| Curative Activity (applied 1 day post-inoculation) | 10 mg/L | High efficacy |

| Data sourced from Kimura et al. (2020)[2] |

Mode of Action

This compound exhibits a novel mode of action that differs from other commercially available fungicides.[1][4] Morphological studies have revealed that this compound does not inhibit the early stages of fungal infection, such as conidium germination and appressorium formation.[1] Instead, its primary target is the development of the haustorium, the feeding structure of the fungus that penetrates the host plant's cells.[1][6] By inhibiting haustorium formation, this compound effectively cuts off the nutrient supply to the pathogen, thereby preventing further fungal growth and proliferation.[1][6]

Diagram of this compound's Proposed Mode of Action

Caption: this compound's inhibitory effect on haustorium formation.

Conclusion

This compound represents a significant advancement in the control of powdery mildew. Its unique chemical structure and novel mode of action provide an effective solution for managing this economically important plant disease, particularly in the face of growing resistance to existing fungicides. The detailed information on its discovery, synthesis, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the field of crop protection and drug development. Further investigation into the precise molecular target of this compound could open new avenues for the design of next-generation fungicides.

References

- 1. Synthesis and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of a novel fungicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

Flutianil's Novel Mechanism of Action Against Powdery Mildew: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutianil, a cyano-methylene thiazolidine fungicide, exhibits a highly specific and novel mechanism of action against a wide range of powdery mildew species.[1][2][3][4][5] Classified under the Fungicide Resistance Action Committee (FRAC) Group U13, its mode of action is distinct from existing fungicides, making it a valuable tool in resistance management programs.[1][6] This technical guide provides an in-depth analysis of this compound's core mechanism, focusing on its targeted disruption of the haustorium, the primary feeding structure of powdery mildew. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows through Graphviz diagrams.

Introduction

Powdery mildew is a pervasive plant disease caused by obligate biotrophic fungi of the order Erysiphales, leading to significant economic losses in numerous crops.[2] The management of this disease has historically relied on chemical fungicides. However, the emergence of resistant strains necessitates the development of fungicides with novel modes of action.[7][8] this compound represents a significant advancement in this area, demonstrating high efficacy at low concentrations and no cross-resistance with other fungicide classes.[1][2][5][9] This document synthesizes the current understanding of this compound's mechanism of action, with a focus on the molecular and morphological changes it induces in powdery mildew.

Core Mechanism of Action: Targeting the Haustorium

This compound's primary site of action is the haustorium, a specialized fungal structure that invaginates the host plant cell to absorb nutrients.[7][10] Unlike many fungicides that target early infection stages, this compound does not inhibit conidium germination, appressorium formation, or penetration of the host cell.[1][2][3][4][5] Its inhibitory effects are observed at the point of haustorium formation and subsequent development of secondary hyphae.[1][2][3][4][5]

Morphological studies using transmission electron microscopy (TEM) have revealed that this compound treatment leads to the obscuring of the extra-haustorial matrix and the fungal cell wall of the haustorium.[7][11][12] This disruption is believed to interfere with the nutrient uptake from the host plant, ultimately leading to the cessation of fungal growth and development.[1][4][7]

Gene expression analyses through RNA sequencing (RNA-seq) have further elucidated this mechanism. This compound treatment has been shown to down-regulate the expression of specific genes predominantly expressed in the haustoria, including three sugar transporter genes and various effector genes.[7][12][13][14] Notably, this compound does not significantly impact the expression of genes essential for the general survival of the fungus, highlighting its specific action on the haustorium's function.[7][12][13][14]

Data Presentation

Table 1: Efficacy of this compound Against Various Powdery Mildew Species

| Powdery Mildew Species | Host Crop | Concentration (mg/L) | Control (%) | Reference |

| Podosphaera xanthii | Cucumber | 10 | 100 | [2][11] |

| Podosphaera xanthii | Cucumber | 1 | >90 (Translaminar) | [2] |

| Sphaerotheca fuliginea | Eggplant | 10 | 100 | [2] |

| Erysiphe necator | Grape | 10 | 100 | [2] |

| Blumeria graminis f. sp. tritici | Wheat | 10 | 100 | [2] |

Table 2: Curative and Residual Activity of this compound on Podosphaera xanthii

| Activity Type | Concentration (mg/L) | Conditions | Control (%) | Reference |

| Curative | 10 | Applied after inoculation | High | [2][5] |

| Residual | 10 | 14 days before inoculation | 100 | [2] |

| Rainfastness | 10 | 3 or 24 hours of rainfall | 100 | [2] |

Experimental Protocols

In Vivo Fungicide Efficacy (Pot Test)

This protocol is adapted from Kimura et al. (2020).[2]

-

Plant Cultivation: Grow host plants (e.g., cucumber, wheat) in pots to the appropriate growth stage (e.g., 1.2-leaf stage for cucumber).

-

Fungicide Application: Prepare a solution of this compound at the desired concentration (e.g., 10 mg/L) in a solvent like acetone and dilute with distilled water (<1% acetone v/v).[1] Spray the solution onto the leaves of the host plants.

-

Inoculation: Three hours after fungicide treatment, inoculate the plants with a conidial suspension of the target powdery mildew species (e.g., Podosphaera xanthii at 10^5 conidia/mL).[2] For some species like Blumeria graminis, inoculation can be done by dusting conidia from infected plants.[2]

-

Incubation: Maintain the inoculated plants in a greenhouse or growth chamber under conditions favorable for disease development.

-

Assessment: After a set period (e.g., 7 days), visually assess the disease severity on the leaves and calculate the control percentage compared to untreated control plants.

Morphological Analysis using Transmission Electron Microscopy (TEM)

This protocol is based on the methodology described by Kimura et al. (2021).[7]

-

Sample Preparation: Inoculate barley plants with Blumeria graminis f. sp. hordei and incubate for 7 days. Apply a 50 mg/L solution of this compound to the infected leaves.

-

Fixation: Two days after treatment, cut small sections of the infected leaves and fix them in a suitable fixative (e.g., glutaraldehyde and osmium tetroxide).

-

Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in a resin (e.g., Agar Low Viscosity Resin).[12]

-

Sectioning and Staining: Cut ultrathin sections using an ultramicrotome and stain them with uranyl acetate and lead citrate.

-

Observation: Observe the sections under a transmission electron microscope to analyze the ultrastructural changes in the haustoria.

Gene Expression Analysis via RNA Sequencing (RNA-seq)

The following protocol is a summary of the methods used by Kimura et al. (2021).[7]

-

Sample Collection: Inoculate barley plants with Blumeria graminis f. sp. hordei. Seven days post-inoculation, treat the plants with 10 mg/L this compound. Collect leaf samples three days after treatment.

-

RNA Extraction: Isolate total RNA from the collected leaf samples containing the fungal structures.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercial kit.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Process the raw sequencing reads to remove low-quality data. Align the reads to the Blumeria graminis reference genome. Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment compared to an untreated control.

Visualizations

Caption: this compound's targeted action on the powdery mildew infection cycle.

Caption: Workflow for RNA-seq analysis of this compound's effect on gene expression.

Caption: Proposed signaling disruption in the haustorium by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological properties of this compound as a novel fungicide against powdery mildew [jstage.jst.go.jp]

- 4. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]

- 5. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mda.state.mn.us [mda.state.mn.us]

- 7. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]

- 8. Fungicide Resistance in Powdery Mildew Fungi [mdpi.com]

- 9. oat-agrio.co.jp [oat-agrio.co.jp]

- 10. ir4project.org [ir4project.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]

- 14. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

Flutianil: A Technical Guide to its Antifungal Spectrum and Target Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class.[1] It exhibits a highly specific and potent antifungal activity, primarily targeting powdery mildew species, which are obligate biotrophic pathogens responsible for significant economic losses in a wide range of agricultural crops.[1][2] This technical guide provides an in-depth overview of this compound's antifungal spectrum, its target pathogens, and the experimental methodologies used to characterize its efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the unique properties of this fungicide.

Antifungal Spectrum and Target Pathogens

This compound's antifungal spectrum is remarkably narrow, demonstrating high efficacy exclusively against various species of powdery mildew.[1][3] Extensive in vitro and in planta (pot tests) have shown no significant activity against a wide range of other fungal pathogens, even at high concentrations.[1][4]

Target Pathogens

This compound has demonstrated effective control against the following powdery mildew species:

-

Sphaerotheca fuliginea[1]

-

Erysiphe necator (on grape)[1]

-

Sphaerotheca aphanis var. aphanis[1]

-

Blumeria graminis f. sp. hordei (on barley)[1]

Non-Target Pathogens

In comprehensive screening studies, this compound did not show efficacy against 24 other fungal species, including but not limited to:

This high degree of selectivity suggests a unique mode of action that is specific to the biology of powdery mildew fungi.

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or activity.

Table 1: EC50 Values of this compound Against Powdery Mildew Species

| Fungal Species | Host Plant | EC50 (mg/L) | Reference |

| Podosphaera xanthii | Cucumber | 0.8 | [5] |

| Blumeria graminis f. sp. tritici | Wheat | 1.3 | [5] |

| Erysiphe necator | Grape | 0.01 - 0.18 | [1] |

Mechanism of Action

This compound possesses a novel mode of action that distinguishes it from other existing fungicides.[1][6] It does not inhibit the early stages of fungal infection, such as conidium germination, appressorium formation, or penetration of the host cell.[1][3] Instead, its primary target is the haustorium, a specialized feeding structure formed by biotrophic fungi within the host plant's cells.[7][8][9]

This compound's action disrupts the normal function of the haustorium, leading to the following effects:

-

Inhibition of Haustorium Formation and Development: this compound interferes with the proper development of the haustorium.[1][2]

-

Disruption of Nutrient Absorption: By affecting the haustorium, this compound prevents the fungus from acquiring essential nutrients from the host plant, which is crucial for its survival and growth.[2][7]

-

Inhibition of Secondary Hyphal Elongation: Consequently, the subsequent growth and proliferation of the fungus are halted.[1][3]

-

Inhibition of Sporulation: this compound also inhibits the formation and release of new spores, thereby preventing the spread of the disease.[6]

Morphological studies have revealed that this compound treatment leads to abnormalities in the extra-haustorial matrix and the fungal cell wall of the haustorium.[8][10] RNA sequencing analysis has further indicated that this compound downregulates the expression of genes primarily located in the haustoria, including those for sugar transporters and various effectors.[7][8][9]

This unique mechanism, targeting a specific developmental stage and structure of powdery mildew, contributes to its high selectivity and lack of cross-resistance with other fungicides.[1][6] this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group U13, signifying an unknown mode of action.[1][11]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antifungal properties.

In Vitro Antifungal Activity Assay

This protocol is used to assess the direct inhibitory effect of this compound on the mycelial growth of various fungi on artificial media.

-

Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium.

-

Fungicide Incorporation: Amend the molten agar with various concentrations of this compound (typically prepared as a stock solution in a solvent like acetone and then diluted). An equal amount of the solvent is added to the control plates.

-

Inoculation: Place a mycelial plug (a small disc of agar with fungal mycelium) from the edge of an actively growing fungal culture onto the center of the fungicide-amended and control plates.

-

Incubation: Incubate the plates at a temperature and duration optimal for the growth of the specific fungus being tested.

-

Assessment: Measure the radial growth of the fungal colony. The percentage of inhibition is calculated relative to the growth on the control plates.

-

Data Analysis: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

In Planta (Pot Test) Antifungal Efficacy Assay

This protocol evaluates the protective, curative, and translaminar activity of this compound on host plants.

-

Plant Cultivation: Grow susceptible host plants (e.g., cucumber for Podosphaera xanthii) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., the first or second true leaf stage).

-

Fungicide Application:

-

Protective Activity: Spray the plants with a solution of this compound at various concentrations. After the spray has dried, inoculate the plants with a suspension of fungal spores.

-

Curative Activity: Inoculate the plants with a fungal spore suspension. After a set incubation period to allow for infection to establish (e.g., 24-48 hours), spray the plants with a this compound solution.

-

Translaminar Activity: Apply the this compound solution to only one surface of the leaf (e.g., the adaxial or upper surface). Inoculate the untreated surface with the fungal spore suspension.

-

-

Inoculation: Prepare a spore suspension of the target powdery mildew fungus in sterile water, often with a surfactant to aid in dispersion. Spray the suspension evenly onto the leaves of the test plants.

-

Incubation: Maintain the inoculated plants in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).

-

Disease Assessment: After a sufficient incubation period (e.g., 7-14 days), visually assess the percentage of the leaf area covered by powdery mildew on both treated and untreated control plants.

-

Data Analysis: Calculate the control value or percentage of disease reduction for each treatment compared to the untreated control.

Microscopic Observation of Fungal Development

This method is used to investigate the morphological effects of this compound on the infection structures of powdery mildew.

-

Treatment and Inoculation: Treat leaf segments or whole plants with this compound and inoculate with powdery mildew spores as described in the in planta assay.

-

Sampling: At various time points after inoculation, collect leaf samples.

-

Staining: Clear the leaf tissue (e.g., with ethanol and chloral hydrate) and stain the fungal structures with a suitable stain, such as trypan blue or calcofluor white.

-

Microscopy: Observe the stained samples under a light microscope or a confocal laser scanning microscope to examine the different stages of fungal development, including spore germination, appressoria formation, penetration, and haustoria development.

-

Analysis: Compare the morphology and development of the fungus on this compound-treated leaves with that on untreated control leaves to identify the specific stage of the infection process that is inhibited.

Visualizations

This compound's Mode of Action on Powdery Mildew Infection

Caption: this compound's inhibitory action on the powdery mildew infection cycle.

Experimental Workflow for In Planta Efficacy Testing

Caption: Workflow for assessing the in planta efficacy of this compound.

References

- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oat-agrio.co.jp [oat-agrio.co.jp]

- 7. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]

- 8. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on the morphology and gene expression of powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mda.state.mn.us [mda.state.mn.us]

Flutianil: A Technical Guide to the Novel Mode of Action in FRAC Group U13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its specific and high efficacy against a wide range of powdery mildew species.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Group U13, its mode of action is designated as unknown, highlighting its unique biochemical pathway and importance in resistance management strategies.[2] This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism. Investigations reveal that this compound's primary target is the haustorium of the fungus, where it disrupts the extra-haustorial matrix and fungal cell wall, ultimately inhibiting nutrient absorption from the host plant and preventing further fungal development.[3][4]

Introduction

Powdery mildew is a pervasive plant disease that causes significant economic losses in agriculture worldwide. The rapid development of resistance to existing fungicides necessitates the discovery of new active ingredients with novel modes of action.[5] this compound, a thiazolidine fungicide, represents a significant advancement in the control of powdery mildew.[6] Its placement in FRAC Group U13 signifies a mode of action that is different from currently understood fungicide mechanisms, making it a valuable tool for mitigating resistance.[2] This document synthesizes the current understanding of this compound's biochemical activity, providing in-depth technical information for research and development professionals.

Biochemical Mode of Action: FRAC Group U13

The mode of action of this compound is categorized as "unknown" by FRAC, hence its inclusion in Group U13.[2] However, research has elucidated a significant part of its mechanism, pointing to the functional inhibition of the haustorium .[3][7] The haustorium is a specialized fungal structure that invaginates the host plant cell and is crucial for nutrient uptake.[3]

This compound does not inhibit the initial stages of fungal infection, such as conidium bursting, primary and appressorial germination, or appressorium development.[1] Its inhibitory effects are observed at the stage of haustorium formation and subsequent secondary hyphal elongation.[1][4] Morphological studies have shown that this compound causes the extra-haustorial matrix and the fungal cell wall to become obscured.[3] This disruption is believed to interfere with nutrient exchange between the fungus and the host plant.[3]

Furthermore, gene expression analyses have revealed that this compound significantly alters the expression of genes predominantly located in the haustoria. Notably, the expression of three sugar transporter genes and various effector genes is either up- or downregulated by this compound treatment.[1][3] This provides strong evidence that this compound's primary site of action is within the haustorium, where it disrupts the fundamental processes of nutrient acquisition and host-pathogen interaction.[3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various studies, demonstrating its potent and specific activity against powdery mildew.

Table 1: In Vitro Efficacy (EC50) of this compound against Erysiphe necator

| Fungicide | FRAC Code | EC50 Range (mg/L) | Median EC50 (mg/L) |

| This compound | U13 | 0.01 - 0.18 | 0.08 |

| Quinoxyfen | 13 | Not specified in provided text | Not specified in provided text |

| Tebuconazole | 3 | Not specified in provided text | Not specified in provided text |

Data sourced from studies on E. necator isolates from various European regions.[6]

Table 2: Residual Activity and Rainfastness of this compound against Podosphaera xanthii

| Parameter | Concentration (mg/L) | Observation Period | Control Efficacy (%) |

| Residual Activity | 10 | 14 days post-treatment | 100 |

| Rainfastness (3 hours rainfall) | 10 | Post-rainfall | 100 |

| Rainfastness (24 hours rainfall) | 10 | Post-rainfall | 100 |

Data from studies on cucumber plants treated with this compound.[6]

Table 3: Curative Activity of this compound against Podosphaera xanthii

| Concentration (mg/L) | Application Timing | Result |

| 10 | Post-inoculation | Effective curative activity |

Demonstrates the ability of this compound to control existing infections.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mode of action.

Scanning Electron Microscopy (SEM) for Morphological Analysis

-

Plant and Fungal Material: Cucumber plants (Cucumis sativus) at the 1.2-leaf stage are inoculated with Podosphaera xanthii.

-

Incubation: The inoculated plants are incubated for 7 days in a greenhouse to allow for infection and fungal development.

-

Fungicide Application: A 10 mg/L solution of this compound is applied to the infected cucumber leaves. The plants are then maintained in the greenhouse for an additional 7 days.

-

Sample Preparation: 5x5 mm sections of the treated leaf tissue are excised.

-

Cryo-fixation and Observation: The leaf sections are placed on a specimen cooling stage and observed using a low-temperature cryofixation scanning electron microscope (Cryo-SEM), such as a Hitachi S-3400N.[6]

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

-

Fungicide Treatment: Barley plants infected with Blumeria graminis f. sp. hordei (Bgh) are treated with a 50 mg/L solution of this compound 7 days after inoculation.

-

Sample Collection: Treated barley leaves are collected 2 days after the fungicide application.

-

Microscopy: The ultrastructure of the haustoria is observed using a transmission electron microscope (TEM), such as a Hitachi H-7500.[3]

Confocal Laser Scanning Microscopy (CLSM) for Cell Wall Visualization

-

Fungicide Application: Barley plants inoculated with Bgh are sprayed with this compound (10 mg/L), cyflufenamid (17 mg/L), or metrafenone (90 mg/L) two days after inoculation.

-

Staining: Three days after fungicide treatment, the treated plants are washed, and the fungal cell walls and septa are stained with calcofluor white (0.1 mg/mL) for 5 minutes at room temperature to visualize chitin.

-

Observation: Fluorescence is observed using a confocal laser scanning microscope.[3]

RNA Sequencing (RNA-seq) for Gene Expression Analysis

-

Treatment: Barley leaves infected with Bgh for 7 days are sprayed with this compound (10 mg/L), cyflufenamid (17 mg/L), or metrafenone (90 mg/L).

-

Sample Collection: Fungal mycelia are collected from the leaf surface 24 hours after the fungicide application using a microspatula.

-

RNA Isolation: Total RNA is isolated from the collected fungal tissue using a commercially available kit, such as the RNeasy Plant Mini Kit (QIAGEN), following the manufacturer's instructions.

-

Sequencing: RNA sequencing is performed by a specialized service provider (e.g., BGI Japan).[3]

Visualizing the Mode of Action

The following diagrams illustrate the proposed mode of action of this compound and a general workflow for its investigation.

Caption: Proposed mode of action of this compound targeting haustorium formation.

Caption: Experimental workflow for investigating this compound's mode of action.

Conclusion

This compound represents a significant innovation in the management of powdery mildew, offering a novel mode of action with no known cross-resistance to existing fungicides.[1][8] Its unique targeting of the fungal haustorium and subsequent disruption of nutrient uptake provide a distinct advantage in integrated pest management programs.[3][6] The detailed experimental evidence presented in this guide underscores the unique mechanism of this FRAC Group U13 fungicide and provides a solid foundation for further research and development in the field of fungal disease control.

References

- 1. Effect of this compound on the morphology and gene expression of powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on the morphology and gene expression of powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oat-agrio.co.jp [oat-agrio.co.jp]

- 6. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir4project.org [ir4project.org]

- 8. Biological properties of this compound as a novel fungicide against powdery mildew [jstage.jst.go.jp]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary site of action of flutianil, a novel fungicide with a specific efficacy against powdery mildew. This compound, a cyano-methylene thiazolidine compound, exhibits a unique mode of action by targeting the haustorium, the specialized feeding structure of biotrophic fungi. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the fungicidal mechanism and experimental workflows.

Core Mechanism of Action

This compound's fungicidal activity is concentrated on the functional inhibition of the haustorium. Morphological studies have revealed that this compound does not impede the initial stages of infection by Blumeria graminis f. sp. hordei, such as conidium germination, appressorium development, or the formation of hooks. Instead, its inhibitory effects manifest at the critical stage of haustorium formation and the subsequent development of the fungus. The primary consequence of this compound's action is the inhibition of nutrient absorption by the haustorium, which in turn prevents the elongation of secondary hyphae.

Ultrastructural analysis through transmission electron microscopy (TEM) has shown that this compound specifically causes the extra-haustorial matrix and the fungal cell wall to become obscured. This disruption is significant as the extra-haustorial matrix is a crucial interface for nutrient exchange and the delivery of effector proteins that suppress host defenses.

Furthermore, gene expression studies using RNA-sequencing (RNA-seq) have demonstrated that this compound down-regulates the expression of key genes predominantly active in the haustoria, including three sugar transporter genes and various effector genes. Notably, unlike other powdery mildew fungicides, this compound does not significantly impact the expression of genes that are essential for the general survival of the fungus, highlighting its targeted action on the haustorium.

Quantitative Data Summary

The efficacy of this compound (trade name Gatten®) has been quantified in various studies. The following table summarizes the disease severity of powdery mildew on horned violet under different treatments.

| Treatment | Mean Disease Severity (0 to 10 Scale) | Statistical Grouping |

| Nontreated Water Spray | 2.0 | BC |

| Gatten® (12.8 fl oz / 100 gallons) | 0.1 | A |

| Gatten® (25.4 fl oz / 100 gallons) | 0.0 | A |

| MBI-121 (96 fl oz / 100 gallons) | 1.9 | BC |

| MBI-121 (128 fl oz / 100 gallons) | 1.3 | AB |

| EcoSwing (32 fl oz / 100 gallons) | 2.3 | BCD |

| SP2700 (11 oz / 100 gallons) | 1.3 | AB |

| SP2700 (22 oz / 100 gallons) | 1.3 | AB |

| TDA-NC-1 (570 g / 100 gallons; 3 Apps) | 3.4 | D |

| TDA-NC-1 (570 g / 100 gallons; 6 Apps) | 3.0 | CD |

| TXC2020 64 fl oz 3 Apps | 1.6 | B |

| TXC2020 64 fl oz 4 Apps | 2.2 | BCD |

| XDE-659 (20.6 fl oz / 100 gallons) | 2.3 | BCD |

| XDE-659 (34.3 fl oz / 100 gallons) | 1.3 | AB |

Flutianil's Impact on Haustorium Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicide flutianil and its specific effects on the formation and function of the haustorium in powdery mildew fungi. This compound, a cyano-methylene thiazolidine compound, presents a novel mode of action, distinguishing it from other fungicides used to control powdery mildew.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed mechanism of action.

Introduction to this compound and its Novel Mode of Action

This compound is a fungicide with a highly specific antifungal spectrum, primarily effective against various species of powdery mildew, including Podosphaera xanthii and Blumeria graminis.[1][2][4] Unlike many existing fungicides that target early fungal development stages, morphological studies have revealed that this compound does not inhibit conidium bursting, primary and appressorial germination, or appressorium development.[1][2][3] Instead, its primary inhibitory effect occurs at the point of haustorium formation and the subsequent nutrient absorption from the host plant cells.[1][2][3][5] This unique mechanism, targeting the "functional inhibition of the haustorium," suggests a novel mode of action and positions this compound as a valuable tool in fungicide resistance management.[5][6]

Quantitative Analysis of this compound's Efficacy

Studies have quantified the inhibitory effects of this compound on haustorium development and subsequent fungal growth, often in comparison to other fungicides.

Table 1: Effect of this compound and Other Fungicides on Haustorium Development in Blumeria graminis f. sp. hordei

| Treatment (Concentration) | Percentage of Haustorium Development (%) |

| Untreated Control | 100 |

| This compound (10 mg/L) | 1.8 |

| Cyflufenamid (10 mg/L) | 1.8 |

| Benomyl (10 mg/L) | 98.2 |

| Tolfenpyrad (10 mg/L) | 97.5 |

| Triflumizole (10 mg/L) | 96.3 |

Data sourced from Kimura et al. (2020). The percentage of haustorium development was determined 48 hours after treatment.[2]

Table 2: Effect of this compound on Secondary Hyphal Elongation in Blumeria graminis f. sp. hordei

| Treatment (Concentration) | Secondary Hyphal Elongation (μm) |

| Untreated Control | 250 |

| This compound (10 mg/L) | 50 |

| Cyflufenamid (10 mg/L) | 250 |

Data sourced from Kimura et al. (2020). Hyphal elongation was measured after the addition of 0.1 M glucose.[1]

Morphological and Ultrastructural Effects

Transmission electron microscopy (TEM) has provided significant insights into the structural changes induced by this compound. In untreated Blumeria graminis, the haustorium displays a clear haustorial body, haustorial lobes, an extra-haustorial membrane, a distinct extra-haustorial matrix, and a haustorial cell wall.[7] Following treatment with this compound, the most notable changes are the obscuring of the extra-haustorial matrix and the fungal cell wall.[5][7] This suggests that this compound may interfere with the integrity or formation of these critical structures involved in nutrient exchange and host-pathogen interaction.

Impact on Gene Expression

To understand the molecular basis of this compound's action, RNA sequencing (RNA-seq) analysis has been employed. These studies have revealed that, unlike other powdery mildew fungicides, this compound does not significantly affect the expression of genes essential for the survival of B. graminis.[5] Instead, its impact is more targeted. Key findings from gene expression analysis include:

-

Down-regulation of Sugar Transporter Genes: this compound treatment leads to the down-regulation of three specific sugar transporter genes that are predominantly expressed in the haustoria.[5] This directly supports the observation that this compound inhibits nutrient absorption.

-

Altered Expression of Effector Genes: Various effector genes, which are crucial for suppressing host defense mechanisms and facilitating the biotrophic lifestyle, are also up- or down-regulated by this compound.[5]

These findings strongly indicate that the primary site of action for this compound is within the haustorium, disrupting its function at a molecular level.[5]

Proposed Signaling and Action Pathway

Based on the available morphological and gene expression data, a proposed pathway for this compound's action can be visualized. This compound appears to specifically target processes within the haustorium, leading to a cascade of events that ultimately inhibit fungal growth.

Caption: Proposed mechanism of this compound action on the haustorium.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are summarized from the key studies on this compound.

Haustorium Development Assay

This protocol is adapted from the methodology used to assess the effect of fungicides on haustorium development in Blumeria graminis f. sp. hordei.

Caption: Experimental workflow for haustorium development assay.

Transmission Electron Microscopy (TEM) Protocol

This protocol outlines the key steps for preparing samples for TEM to observe ultrastructural changes in the haustorium.

-

Sample Collection: Excise leaf segments from barley plants treated with this compound (e.g., 50 mg/L) and untreated controls at specified time points post-inoculation.

-

Fixation: Fix the samples in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in a phosphate buffer (pH 7.2) overnight at 4°C.

-

Post-fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 2 hours at room temperature.

-

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Spurr's resin) and embed them in molds. Polymerize the resin at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Imaging: Observe and photograph the sections using a transmission electron microscope.

RNA Sequencing and Analysis Workflow

This workflow describes the process of analyzing gene expression changes in B. graminis in response to this compound treatment.

Caption: Workflow for RNA sequencing and bioinformatics analysis.

Conclusion

This compound's unique mode of action, centered on the inhibition of haustorium formation and function, marks a significant development in the management of powdery mildew. The evidence from morphological, ultrastructural, and gene expression studies converges to indicate that the haustorium is the primary target of this fungicide. By disrupting nutrient uptake and the expression of key effector genes, this compound effectively halts the progression of the fungal infection. This in-depth understanding of its mechanism is vital for its strategic deployment in agriculture and for guiding future research in the development of novel fungicides with targeted modes of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological properties of this compound as a novel fungicide against powdery mildew [jstage.jst.go.jp]

- 5. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]

- 6. ir4project.org [ir4project.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Safety Profile of Flutianil: A Technical Guide to its Carcinogenicity and Genotoxicity

For Immediate Release

A comprehensive review of toxicological data confirms that Flutianil, a novel fungicide, demonstrates no evidence of carcinogenic or genotoxic potential. Extensive testing, following internationally recognized guidelines, has consistently resulted in negative findings across a battery of in vitro and in vivo assays. This technical guide provides an in-depth analysis of the carcinogenicity and genotoxicity studies of this compound, offering researchers, scientists, and drug development professionals a detailed overview of its safety profile.

Executive Summary

This compound has undergone rigorous evaluation for its potential to cause cancer or genetic damage. Long-term carcinogenicity studies in both rats and mice have shown no increase in tumor incidence, even at high dose levels.[1][2] The United States Environmental Protection Agency (EPA) has classified this compound as "Not Likely to be Carcinogenic to Humans."[1] Furthermore, a comprehensive set of genotoxicity studies, including assessments of gene mutations, chromosomal aberrations, and in vivo genetic damage, have all yielded negative results.[1][2]

Carcinogenicity Studies

Long-term dietary studies were conducted in rats and mice to assess the carcinogenic potential of this compound. These studies were designed to observe the animals for a major portion of their lifespan while being exposed to varying concentrations of the test substance.

Data Presentation: Long-Term Carcinogenicity Studies

| Study Parameter | Rat Study (Combined Chronic Toxicity/Carcinogenicity) | Mouse Study (Carcinogenicity) |

| Test Guideline | OECD 453 | OECD 451 |

| Animal Model | Wistar Hannover Rats | CD-1 Mice |

| Number of Animals | 52/sex/dose | 52/sex/dose |

| Duration | 2 years | 78 weeks |

| Dose Levels (ppm) | Males: 0, 60, 600, 2000, 6000Females: 0, 60, 2000, 6000, 20000 | 0, 1000, 3000, 10000 |

| Equivalent Dose (mg/kg/day) | Males: 0, 2.45, 35.2, 81.9, 249Females: 0, 3.15, 111, 334, 1130 | Males: 0, 106, 321, 1084Females: 0, 105, 316, 1063 |

| Key Findings | No treatment-related increase in tumor incidence.[1] | No treatment-related increase in tumor incidence.[1] |

| NOAEL | Males: 6000 ppm (249 mg/kg/day)Females: 20000 ppm (1130 mg/kg/day)[1] | ≥10000 ppm (Males: 1084 mg/kg/day; Females: 1063 mg/kg/day)[1] |

| MRID | 49490550[1][2] | 49490549[1] |

Experimental Protocols: Carcinogenicity Studies

The carcinogenicity studies were conducted in compliance with Good Laboratory Practice (GLP) standards and followed the respective OECD guidelines.

-

Test Substance: this compound (technical grade) was administered in the diet.[1]

-

Animal Husbandry: Animals were housed in environmentally controlled conditions with free access to food and water.

-

Observations: Comprehensive clinical observations, body weight measurements, and food consumption data were recorded throughout the studies.[1]

-

Pathology: At termination, all animals underwent a full necropsy, and a comprehensive list of tissues and organs was examined microscopically by a board-certified veterinary pathologist.[1]

Diagram 1: Generalized workflow for long-term carcinogenicity studies.

Genotoxicity Studies

A comprehensive battery of in vitro and in vivo genotoxicity assays was conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage. All studies yielded negative results, indicating that this compound is not genotoxic.

Data Presentation: Genotoxicity Studies

| Assay | Test System | Metabolic Activation | Dose/Concentration Range | Result | MRID |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537)E. coli (WP2 uvrA) | With and without Aroclor 1254-induced rat liver S9 | Up to 5000 µ g/plate [1] | Negative[1] | 49490551[1] |

| In Vitro Mammalian Cell Gene Mutation Assay | L5178Y TK+/- Mouse Lymphoma Cells | With and without S9 | Up to 2800 µg/mL | Negative[1] | 49490554, 49490555[1] |

| In Vitro Mammalian Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | With and without S9 | Not specified | Negative | 49490556[1] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | NMRI BR (SPF) Mice (bone marrow) | N/A | 500, 1000, 2000 mg/kg (i.p.)[1] | Negative[1] | 49490558[1] |

Experimental Protocols: Genotoxicity Studies

Bacterial Reverse Mutation Assay (Ames Test)

This assay was performed to evaluate the potential of this compound to induce gene mutations in bacteria.

-

Test Guideline: OECD 471.

-

Methodology: The plate incorporation and pre-incubation methods were used.[1] Tester strains of Salmonella typhimurium and Escherichia coli were exposed to various concentrations of this compound, both with and without a metabolic activation system (S9).[1] Following incubation, the number of revertant colonies was counted and compared to the solvent control.

Diagram 2: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)

This assay was conducted to assess the potential of this compound to induce forward mutations at the thymidine kinase (TK) locus in mouse lymphoma cells.

-

Test Guideline: OECD 476.

-

Methodology: L5178Y TK+/- mouse lymphoma cells were exposed to this compound in a microtiter fluctuation protocol, both with and without metabolic activation.[1] Following exposure and an expression period, cells were cultured in the presence of a selective agent (trifluorothymidine) to detect TK-deficient mutants.

Diagram 3: Workflow for the In Vitro Mouse Lymphoma Assay.

In Vitro Mammalian Chromosomal Aberration Test

This assay was performed to evaluate the potential of this compound to induce structural chromosomal damage in cultured human cells.

-

Test Guideline: OECD 473.

-

Methodology: Cultured human peripheral blood lymphocytes were exposed to this compound, both with and without metabolic activation. Cells were harvested at a suitable time after exposure, and metaphase chromosomes were examined for structural aberrations.

Diagram 4: Workflow for the In Vitro Chromosomal Aberration Test.

In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay was conducted to assess the potential of this compound to induce chromosomal damage in the bone marrow of mice.

-

Test Guideline: OECD 474.

-

Methodology: Male NMRI BR (SPF) mice were administered this compound via intraperitoneal injection at three dose levels.[1] Bone marrow was collected at 24 and 48 hours post-dosing, and polychromatic erythrocytes were analyzed for the presence of micronuclei.[1]

Diagram 5: Workflow for the In Vivo Micronucleus Test.

Conclusion

The comprehensive toxicological evaluation of this compound demonstrates a clear and consistent lack of carcinogenic and genotoxic effects. The negative results across a wide range of robust, internationally accepted study designs provide a high degree of confidence in the safety of this compound with respect to these endpoints. This in-depth technical guide, summarizing the key data and methodologies, serves as a valuable resource for the scientific community.

References

Flutianil: An In-depth Technical Guide on its Impact on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flutianil is a novel thiazolidine fungicide highly effective against powdery mildew. Its unique mode of action, belonging to the Fungicide Resistance Action Committee (FRAC) Group U13, involves the inhibition of haustorium formation in susceptible fungi, thereby preventing nutrient uptake from the host plant.[1][2] Extensive toxicological studies have been conducted to assess its potential impact on non-target organisms. The consensus from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) is that this compound presents a low ecological risk to a wide range of non-target species.[3] This technical guide provides a comprehensive overview of the available data on this compound's effects on non-target organisms, detailed experimental methodologies based on standardized protocols, and visualizations of its mode of action and the general workflow for ecotoxicological assessment.

Data Presentation: Ecotoxicological Profile of this compound

The following tables summarize the quantitative data on the toxicity of this compound to various non-target organisms. The data is compiled from regulatory assessments and scientific databases.

Table 1: Effects on Terrestrial Organisms

| Organism | Test Type | Endpoint | Value | Toxicity Classification |

| Birds | ||||

| Bobwhite Quail | Acute Oral | LD50 | >2000 mg/kg bw | Practically Non-toxic |

| Bobwhite Quail | Dietary | LC50 | >5200 ppm | Practically Non-toxic |

| Mallard Duck | Dietary | LC50 | >5200 ppm | Practically Non-toxic |

| Mammals | ||||

| Rat | Acute Oral | LD50 | >2000 mg/kg bw | Practically Non-toxic[4] |

| Rat | Acute Dermal | LD50 | >2000 mg/kg bw | Practically Non-toxic[4] |

| Rat | Acute Inhalation | LC50 | >5.0 mg/L | Practically Non-toxic[4] |

| Terrestrial Invertebrates | ||||

| Honeybee (Apis mellifera) | Acute Contact (48h) | LD50 | >40 µ g/bee [5] | Practically Non-toxic |

| Honeybee (Apis mellifera) | Acute Oral (48h) | LD50 | >40 µ g/bee [5] | Practically Non-toxic |

| Earthworm (Eisenia fetida) | Acute (14d) | LC50 | >1000 mg/kg soil | Practically Non-toxic |

Table 2: Effects on Aquatic Organisms

| Organism | Test Type | Endpoint | Value (µg/L) | Toxicity Classification |

| Fish | ||||

| Rainbow Trout | Acute (96h) | LC50 | >395[5] | Slightly to Practically Non-toxic |

| Bluegill Sunfish | Acute (96h) | LC50 | >395 | Slightly to Practically Non-toxic |

| Fathead Minnow | Chronic | NOAEC | 2200[5] | Low Chronic Risk |

| Aquatic Invertebrates | ||||

| Daphnia magna | Acute (48h) | EC50 | 475[5] | Moderately Toxic |

| Daphnia magna | Chronic (21d) | NOAEC | 7.1[5] | High Chronic Risk |

| Aquatic Plants | ||||

| Green Algae (Selenastrum capricornutum) | Growth Inhibition (72h) | EC50 | >137[5] | Practically Non-toxic |

| Duckweed (Lemna gibba) | Growth Inhibition (7d) | EC50 | >214[5] | Practically Non-toxic |

Experimental Protocols

Detailed experimental protocols for the key studies cited are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

-

Test Organism: Bobwhite quail (Colinus virginianus) is a commonly used species.

-

Test Substance Administration: The test substance, this compound, is administered as a single oral dose via gavage.

-

Dose Levels: A limit test is often conducted at a high dose level (e.g., 2000 mg/kg body weight). If mortality occurs, a range-finding study is performed with at least three dose levels to determine the approximate lethal dose, followed by a definitive test with at least five geometrically spaced dose levels.

-

Observation Period: Birds are observed for at least 14 days.

-

Endpoints: The primary endpoint is mortality, used to calculate the LD50 (the dose lethal to 50% of the test population). Sublethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

Fish Early-life Stage Toxicity Test (based on OECD Guideline 210)

-

Test Organism: Fathead minnow (Pimephales promelas) or other sensitive fish species.

-

Test Substance Exposure: Fertilized eggs are exposed to a range of this compound concentrations dissolved in water under flow-through or semi-static conditions.

-

Concentration Levels: A control and at least five test concentrations in a geometric series are typically used.

-

Duration: The test continues through hatching and into the early larval stage, typically for 28 to 32 days post-hatch.

-

Endpoints: The primary endpoints are survival of embryos and larvae, and growth (length and weight) of the surviving fish. The No-Observed-Adverse-Effect Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect Concentration (LOAEC) are determined.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

-

Test Organism: Daphnia magna (a small freshwater crustacean).

-

Test Substance Exposure: Young female daphnids (<24 hours old) are exposed to a range of this compound concentrations in a semi-static or flow-through system.

-

Concentration Levels: A control and at least five test concentrations are used.

-

Duration: The test is conducted for 21 days.

-

Endpoints: The primary endpoint is the number of live offspring produced per parent animal. Adult mortality and growth are also assessed. The EC50 for reproduction (the concentration that causes a 50% reduction in offspring production) and the NOAEC are determined.

Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213)

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Contact Toxicity (OECD 214): A single dose of this compound, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

-

Oral Toxicity (OECD 213): Bees are fed a single dose of this compound mixed into a sucrose solution.

-

Dose Levels: A control and at least five dose levels are tested.

-

Observation Period: Bees are observed for 48 to 96 hours.

-

Endpoints: Mortality is the primary endpoint, used to calculate the LD50. Any abnormal behavior is also recorded.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

-

Test Organism: Eisenia fetida (manure worm).

-

Test Substance Exposure: Adult earthworms are exposed to artificial soil treated with a range of this compound concentrations.

-

Concentration Levels: A control and at least five concentrations are tested.

-

Duration: The test duration is 14 days.

-

Endpoints: Mortality is assessed at 7 and 14 days to determine the LC50. Sublethal effects, such as changes in body weight and behavior, are also noted.

Mandatory Visualizations

Signaling Pathway of this compound in Powdery Mildew

The primary mode of action of this compound is the disruption of the haustorium, a specialized structure that powdery mildew fungi use to absorb nutrients from the host plant's cells. This compound's specific molecular target within this process is not yet fully elucidated, but it is known to inhibit the function of the haustorium, leading to the starvation and death of the fungus.

References

- 1. Effects on bees - honeybee - chronic toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. ir4project.org [ir4project.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Summary of Toxicity Studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mda.state.mn.us [mda.state.mn.us]

Methodological & Application

Flutianil Application Notes and Protocols for Crop Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class.[1] It exhibits high efficacy specifically against a wide range of powdery mildew species across various crops.[1][2] Its unique mode of action, classified under the Fungicide Resistance Action Committee (FRAC) Group U13, makes it a critical tool in integrated pest management (IPM) and fungicide resistance management programs.[3][4] this compound has demonstrated excellent residual, translaminar, and curative activities, as well as rainfastness.[1][5][6] This document provides detailed application notes and experimental protocols for the effective use of this compound in a research and crop protection context.

Quantitative Data Summary

Table 1: Efficacy of this compound Against Powdery Mildew on Various Crops

| Crop | Pathogen | Application Concentration (mg/L) | Control Efficacy (%) | Reference |

| Cucumber | Podosphaera xanthii | 10 | 100 | [1] |

| Eggplant | Powdery Mildew | 10 | 100 | [7] |

| Grape | Powdery Mildew | 10 | 100 | [7] |

| Wheat | Powdery Mildew | 10 | 100 | [7] |

Table 2: Recommended Application Rates for Gatten® (5% this compound EC)

| Crop | Maximum Single Application Rate (lb a.i./A) | Maximum Annual/Seasonal Application Rate (lb a.i./A) | Maximum Number of Applications | Minimum Retreatment Interval (days) | Pre-Harvest Interval (PHI) (days) |

| Apples | 0.04 | 0.16 | 4 | 7 | 14 |

| Cherries | 0.04 | 0.16 | 4 | 7 | 3 |

| Grapes | 0.04 | 0.16 | 4 | 7 | 14 |

| Cantaloupes | 0.04 | 0.20 | 5 | 7 | 0 |

| Strawberries | 0.04 | 0.20 | 5 | 7 | 0 |

| Cucumbers | 0.04 | 0.20 (per season) | 10 (per season) | 7 | 0 |

| Squash | 0.04 | 0.20 (per season) | 10 (per season) | 7 | 0 |

| Data sourced from Minnesota Department of Agriculture and product labels.[3][4] |

Mode of Action

This compound possesses a novel and specific mode of action against powdery mildew.[1] Unlike many other fungicides, it does not inhibit the initial stages of fungal infection such as conidium germination or appressorium formation.[1][6] Instead, its primary action occurs after the fungus has penetrated the host plant cell.

This compound specifically inhibits the formation and function of the haustorium, the specialized feeding structure of obligate biotrophic fungi like powdery mildew.[1][7][8] By disrupting the haustorium, this compound prevents the fungus from absorbing nutrients from the host plant, which is essential for its growth and reproduction.[5][8] This leads to the cessation of fungal development, including the elongation of secondary hyphae.[1] Morphological studies have shown that this compound causes the extra-haustorial matrix and the fungal cell wall to become obscured.[7][8] This unique mechanism means there is no known cross-resistance with other fungicide classes.[1][2]

References

- 1. Biological properties of this compound as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oat-agrio.co.jp [oat-agrio.co.jp]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological properties of this compound as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of this compound on the morphology and gene expression of powdery mildew [jstage.jst.go.jp]

Analytical Methods for the Detection of Flutianil Residues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Flutianil residues in various matrices. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS) or Electron Capture Detection (GC-ECD).

Introduction

This compound is a thiazolidine fungicide effective against powdery mildew on a variety of crops.[1] Monitoring its residue levels in agricultural commodities and environmental samples is crucial for ensuring food safety and assessing environmental impact. This document offers comprehensive protocols for the extraction, cleanup, and analysis of this compound residues.

Overview of Analytical Approaches

The two primary chromatographic techniques for this compound residue analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with mass spectrometry for sensitive and selective detection.

-

Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. This compound can be analyzed by GC, often with an Electron Capture Detector (ECD) for high sensitivity or a Mass Spectrometer (MS) for definitive confirmation.[2][3][4]

-

Liquid Chromatography (LC): Preferred for a wider range of polar and non-volatile pesticides. LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting this compound and its metabolites at very low concentrations.[5][6]

Sample preparation is a critical step to remove interfering matrix components. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][7][8][9]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for this compound residue detection.

| Method | Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| GC-ECD/MS | Pepper, Sweet Pepper, Mandarin, Hulled Rice, Soybean, Potato | 0.004 | 0.02 | 76.5 - 108.0 | < 10 | [3][4] |

| LC-MS/MS | Soil | 0.003 | 0.01 | 70 - 120 | ≤ 20 | [5] |

| LC-MS/MS | Soil | 0.002 | 0.01 | Not Specified | Not Specified | [6] |

Experimental Protocols

Method 1: this compound Residue Analysis in Agricultural Commodities by GC-ECD/MS

This protocol is adapted from a validated method for various agricultural products.[3][4]

4.1.1. Sample Preparation: Extraction and Partitioning

-

Homogenization: Homogenize a representative sample of the agricultural commodity.

-

Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add 5 g of sodium chloride and shake for 1 minute.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

-

Partitioning: Transfer the upper acetonitrile layer to a separatory funnel containing 50 mL of a saturated sodium chloride solution. Add 20 mL of dichloromethane and shake for 2 minutes.

-

Collection: Allow the layers to separate and collect the lower dichloromethane layer. Repeat the partitioning step with another 20 mL of dichloromethane.

-

Drying: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to dryness using a rotary evaporator at 40°C. Reconstitute the residue in 5 mL of hexane/acetone (95:5, v/v).

4.1.2. Cleanup: Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition a silica SPE cartridge (500 mg, 6 mL) with 5 mL of hexane.

-

Sample Loading: Load the reconstituted extract onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of hexane/dichloromethane (1:1, v/v).

-

Elution: Elute the this compound residues with 10 mL of acetone/hexane (30:70, v/v).

-

Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of toluene for GC analysis.

4.1.3. GC-ECD/MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (Splitless)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min

-

Ramp to 200°C at 20°C/min

-

Ramp to 280°C at 5°C/min, hold for 5 min

-

-

Detector (ECD): 300°C

-

Detector (MS):

-

Transfer Line: 280°C

-

Ion Source: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Method 2: this compound Residue Analysis in Soil by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in soil.[5][6]

4.2.1. Sample Preparation and Extraction

-

Sample Weighing: Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.[6]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Collection: Decant the acetonitrile supernatant into a clean tube.

-

Re-extraction: Repeat the extraction process with an additional 20 mL of acetonitrile.

-

Combine Extracts: Combine the supernatants.

4.2.2. Cleanup

-